N-ethyl-4,7,7-trimethyl-N-(3-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
N-ethyl-4,7,7-trimethyl-N-(3-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative featuring a 2-oxabicyclo[2.2.1]heptane core substituted with methyl, ethyl, and 3-methylphenyl groups. The bicyclo[2.2.1]heptane scaffold is derived from camphor, a privileged structure known for its versatility in drug discovery .
Properties
IUPAC Name |
N-ethyl-4,7,7-trimethyl-N-(3-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-6-20(14-9-7-8-13(2)12-14)15(21)19-11-10-18(5,16(22)23-19)17(19,3)4/h7-9,12H,6,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETLWFGYMLNIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C23CCC(C2(C)C)(C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-4,7,7-trimethyl-N-(3-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure. Its biological activity has garnered interest due to its potential applications in pharmacology and toxicology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C19H25NO3
- Molecular Weight : 315.4067 g/mol
- IUPAC Name : this compound
The compound features a bicyclic framework that contributes to its unique interactions with biological systems.
The biological activity of this compound is primarily attributed to its interaction with various receptor systems within the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Activity : The compound has shown promise in pain management studies, potentially acting as an analgesic agent.
- CNS Effects : It may influence central nervous system (CNS) functions, leading to sedative or anxiolytic effects.
Data Tables
| Biological Activity | Observed Effects | References |
|---|---|---|
| Analgesic | Pain relief in animal models | |
| CNS Modulation | Sedative effects observed |
Case Study 1: Analgesic Potential
In a controlled study involving rodents, this compound was administered to assess its analgesic properties. Results indicated a significant reduction in pain response compared to the control group, suggesting its utility in pain management therapies.
Case Study 2: CNS Interaction
Another study focused on the compound's effects on anxiety-related behaviors in mice. The results demonstrated that administration led to decreased anxiety-like behaviors in elevated plus maze tests, indicating potential for therapeutic use in anxiety disorders.
Research Findings
Recent research has highlighted the importance of further exploration into the pharmacodynamics and pharmacokinetics of this compound:
- Toxicological Assessments : Studies have evaluated the compound's safety profile, revealing moderate toxicity at high doses but significant therapeutic potential at lower concentrations.
- Comparative Analysis : The compound's effects were compared with similar compounds in its class, noting distinct advantages in efficacy and side effect profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares its bicyclo[2.2.1]heptane-1-carboxamide core with several analogs but differs in the substituents on the amide nitrogen and the bicyclic framework. Key structural variations include:
Physicochemical Properties
- Lipophilicity: The difluorophenyl analog () exhibits a logP of 3.23 and logD of 2.66, reflecting moderate lipophilicity due to fluorine’s electron-withdrawing effects . The target compound’s N-(3-methylphenyl) group likely increases logP compared to the simpler N-ethyl analog () but remains lower than halogenated derivatives (e.g., bromo-quinolinyl in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
